molecular formula C7H5Cl2N3 B1457791 4-Chloropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1820642-26-9

4-Chloropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1457791
CAS No.: 1820642-26-9
M. Wt: 202.04 g/mol
InChI Key: OUVRZLCXLNIFTI-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,4-d]pyrimidine hydrochloride is an organic compound with the chemical formula C7H5Cl2N3 It is a heterocyclic compound that contains both pyridine and pyrimidine rings, which are fused together

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an antagonist of the human chemokine receptor CXCR2 . This receptor is involved in the chemo-attraction of circulating immune cells, such as neutrophils, to sites of inflammation . By inhibiting CXCR2, this compound can modulate the immune response, potentially reducing inflammation and associated tissue damage. The compound interacts with the receptor through binding interactions that block the receptor’s activity, thereby preventing the recruitment of immune cells to the site of inflammation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. By antagonizing the CXCR2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can reduce the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . This can lead to decreased inflammation and tissue damage in conditions such as autoimmune diseases, neurodegenerative diseases, and cancer . Additionally, the compound’s impact on cell signaling pathways can influence cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the CXCR2 receptor . By binding to this receptor, the compound inhibits its activity, preventing the recruitment of immune cells to sites of inflammation . This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . Additionally, the compound may influence other signaling pathways and gene expression, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific storage conditions, such as being stored in an inert atmosphere at -20°C .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can exert dose-dependent effects on inflammation and immune response . At lower doses, it may effectively reduce inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or immunosuppression . Understanding the dosage effects is crucial for determining the therapeutic window and potential clinical applications of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and efficacy . The compound may interact with specific transporters or binding proteins that influence its localization and accumulation within cells . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride typically involves multiple steps. One common method starts with the reaction of ethyl cyanoacetate with thiourea in the presence of caustic alcohol, followed by the addition of 2-chloroacetaldehyde and sodium acetate. The reaction mixture is then treated with alcohol, ammonia water, and phosphorus oxychloride as solvents, with active nickel as a catalyst. This process yields 4-Chloropyrido[3,4-d]pyrimidine as the target product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyridopyrimidine, while Suzuki coupling with a boronic acid can produce a biaryl compound.

Comparison with Similar Compounds

4-Chloropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVRZLCXLNIFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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